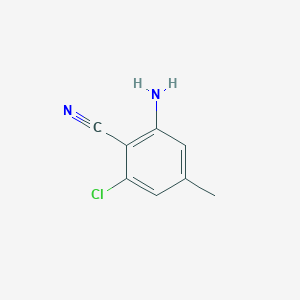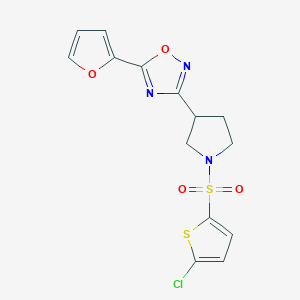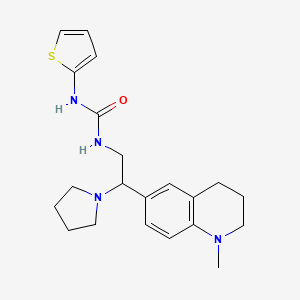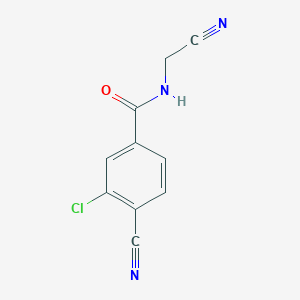![molecular formula C18H23N3O3 B2657342 Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate CAS No. 1311667-91-0](/img/structure/B2657342.png)
Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a cyanocyclohexyl carbamoyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-2-methylbenzoic acid with 1-cyanocyclohexyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then esterified using methanol in the presence of a catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-hydroxybenzoate
- Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-4-methylbenzoate
Uniqueness
Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester with a cyanocyclohexyl carbamoyl group makes it particularly versatile in various chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
methyl 3-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-14(17(23)24-2)7-6-8-15(13)20-11-16(22)21-18(12-19)9-4-3-5-10-18/h6-8,20H,3-5,9-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDBKSHFLBCLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC(=O)NC2(CCCCC2)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride](/img/structure/B2657261.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2657263.png)
![1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-(2-nitrophenyl)piperazine](/img/structure/B2657265.png)
![6-(thiophen-2-ylmethyl)-4-(2-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2657266.png)

![tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate](/img/structure/B2657268.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2657272.png)
![3-methyl-N-(naphthalen-1-yl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2657274.png)
![3,5-dimethyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-sulfonamide](/img/structure/B2657275.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2657277.png)


